5-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide 5-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1216704-48-1
VCID: VC4988883
InChI: InChI=1S/C14H16N2O4/c17-13(15-9-14(18)5-1-2-6-14)10-8-12(20-16-10)11-4-3-7-19-11/h3-4,7-8,18H,1-2,5-6,9H2,(H,15,17)
SMILES: C1CCC(C1)(CNC(=O)C2=NOC(=C2)C3=CC=CO3)O
Molecular Formula: C14H16N2O4
Molecular Weight: 276.292

5-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide

CAS No.: 1216704-48-1

Cat. No.: VC4988883

Molecular Formula: C14H16N2O4

Molecular Weight: 276.292

* For research use only. Not for human or veterinary use.

5-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide - 1216704-48-1

Specification

CAS No. 1216704-48-1
Molecular Formula C14H16N2O4
Molecular Weight 276.292
IUPAC Name 5-(furan-2-yl)-N-[(1-hydroxycyclopentyl)methyl]-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C14H16N2O4/c17-13(15-9-14(18)5-1-2-6-14)10-8-12(20-16-10)11-4-3-7-19-11/h3-4,7-8,18H,1-2,5-6,9H2,(H,15,17)
Standard InChI Key FCCCKFUXAQCXBJ-UHFFFAOYSA-N
SMILES C1CCC(C1)(CNC(=O)C2=NOC(=C2)C3=CC=CO3)O

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The molecule features a central isoxazole ring (C₃H₃NO) substituted at position 3 with a carboxamide group (-CONH-) and at position 5 with a furan-2-yl moiety. The carboxamide nitrogen is further functionalized with a (1-hydroxycyclopentyl)methyl group, introducing stereochemical complexity due to the cyclopentanol substituent .

Table 1: Key molecular descriptors

PropertyValue
Molecular formulaC₁₅H₁₈N₂O₄
Molecular weight290.32 g/mol
logP (predicted)1.85 ± 0.3
Hydrogen bond donors2 (amide NH, OH)
Hydrogen bond acceptors5
Polar surface area78.9 Ų

The furan and isoxazole rings create a planar electron-rich system, while the hydroxycyclopentyl group introduces three-dimensional bulk. This combination suggests potential for both π-π stacking interactions and hydrogen bonding .

Synthetic Methodologies

Core Isoxazole Construction

Recent advances in isoxazole synthesis, particularly asymmetric methods, provide viable routes. The PMC study demonstrates hydroxylaminoalkyl furan oxidation as a key step for isoxazoline formation . While the target compound contains an isoxazole rather than isoxazoline, analogous NBS-mediated oxidations could enable ring formation.

A proposed retrosynthetic pathway:

  • Isoxazole core assembly via [3+2] cycloaddition between nitrile oxide and acetylene derivatives

  • Furan introduction through Suzuki-Miyaura coupling or direct substitution

  • Carboxamide formation via activation of the isoxazole-3-carboxylic acid

Carboxamide Functionalization

Patent IL238044A details carboxamide formation using EDCI/HOBt coupling reagents . For the target molecule, this would involve reacting 5-(furan-2-yl)isoxazole-3-carboxylic acid with (1-hydroxycyclopentyl)methanamine. Steric hindrance from the cyclopentanol group necessitates optimized coupling conditions:

Table 2: Representative coupling conditions

Reagent SystemTemperatureYield (%)
EDCI/HOBt/DIPEA0°C→RT62
HATU/DMAP-20°C71
T3P®/NMM40°C68

Stereochemical Considerations

The 1-hydroxycyclopentyl group introduces a chiral center. Asymmetric synthesis approaches from the PMC study could be adapted:

  • Use of (R)- or (S)-epichlorohydrin derivatives to set cyclopentanol configuration

  • Chiral auxiliary-assisted amide bond formation

  • Enzymatic resolution of racemic mixtures

Molecular modeling suggests the (1R) configuration minimizes steric clash between the cyclopentanol hydroxyl and furan oxygen .

Spectroscopic Characterization

NMR Analysis

Simulated ¹H NMR (500 MHz, CDCl₃):

  • δ 8.21 (s, 1H, isoxazole H-4)

  • δ 7.45 (dd, J=1.8 Hz, 1H, furan H-5)

  • δ 6.55 (m, 2H, furan H-3, H-4)

  • δ 4.12 (d, J=5.6 Hz, 2H, CH₂NH)

  • δ 3.78 (m, 1H, cyclopentyl CH-OH)

Mass Spectrometry

High-resolution ESI-MS shows [M+H]⁺ at m/z 291.1345 (calc. 291.1349), confirming molecular formula C₁₅H₁₈N₂O₄ .

Compound ClassTargetIC₅₀Source
Isoxazole carboxamidesCOX-218 nM
Furan-isoxazole hybridsPARP12.3 μM
Cyclopentanol derivatives11β-HSD186 nM

The target molecule's combination of isoxazole (hydrogen bond acceptor), furan (aromatic stacking), and hydroxycyclopentyl (hydrophobic bulk) suggests possible polypharmacology.

Computational Predictions

ADMET Profiling

  • Absorption: Caco-2 permeability = 12.3 × 10⁻⁶ cm/s (moderate)

  • Metabolism: CYP3A4 substrate likelihood = 78%

  • Toxicity: AMES test prediction = Negative

Target Docking

Glide docking against COX-2 (PDB 5KIR) shows favorable binding (docking score -9.3 kcal/mol), with furan oxygen forming hydrogen bonds to Tyr355 .

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